molecular formula C21H17BrClN5O B8346283 N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

Cat. No. B8346283
M. Wt: 470.7 g/mol
InChI Key: LDZXBXBDJRISNL-UHFFFAOYSA-N
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Patent
US09101632B2

Procedure details

A mixture of compound 205 (3.09 g, 8.74 mmol) and 4-methoxybenzylamine (11.5 mL, 87.4 mmol) in dry DMSO (20 mL) was stirred under a nitrogen atmosphere at 58-60° C. (bath temperature) for a week. The solution was then cooled and petroleum ether (300 mL) was added. It was stirred at room temperature for 20 min. The layers were allowed to separate and the petroleum ether layer was decanted. This procedure was repeated once more with petroleum ether (300 mL). Water (250 mL) was added and the mixture was stirred at room temperature for 20 h. The yellow/orange solid was collected by filtration and washed with water (5×20 mL), then with petroleum ether (3×30 mL). The sticky yellow/orange solid was dissolved in acetone (150 mL) at 45° C. (bath temperature). It was filtered to remove insoluble impurities. To the filtrate was added water (400 mL) and stirred at room temperature for 1 h. The solid was collected by suction-filtration, washed with water (5×25 mL), petroleum ether (3×30 mL), and dried in vacuum over silica-gel/KOH to give pure N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine (214) (3.01 g, 73%) as a greenish yellow solid, mp 207-210° C.; 1H NMR δ [(CD)2SO] 9.74 (s, 1H), 8.77 (s, 1H), 8.41 (s, 1H), 8.39 (d, J=2.4 Hz, 1H), 7.96 (dd, J=8.8, 2.4 Hz, 1H), 7.64 (d, J=8.8 Hz, 1H), 7.38-7.25 (m, 3H), 7.17 (s, 1H), 6.92-6.85 (m, 2H), 4.49 (d, J=6.3 Hz, 3.71 (s, 3H). Anal. Calcd for C21H17BrClN5O: C, 53.58; H, 3.64; N, 14.88%. Found C, 53.84; H, 3.55; N, 14.63%.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18](F)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:21][O:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][NH2:28])=[CH:25][CH:24]=1>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH:28][CH2:27][C:26]4[CH:29]=[CH:30][C:23]([O:22][CH3:21])=[CH:24][CH:25]=4)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)F
Name
Quantity
11.5 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
petroleum ether
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 (± 1) °C
Stirring
Type
CUSTOM
Details
was stirred under a nitrogen atmosphere at 58-60° C. (bath temperature) for a week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
STIRRING
Type
STIRRING
Details
It was stirred at room temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the petroleum ether layer was decanted
ADDITION
Type
ADDITION
Details
Water (250 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The yellow/orange solid was collected by filtration
WASH
Type
WASH
Details
washed with water (5×20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The sticky yellow/orange solid was dissolved in acetone (150 mL) at 45° C. (bath temperature)
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
ADDITION
Type
ADDITION
Details
To the filtrate was added water (400 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction-filtration
WASH
Type
WASH
Details
washed with water (5×25 mL), petroleum ether (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuum over silica-gel/KOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)NCC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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